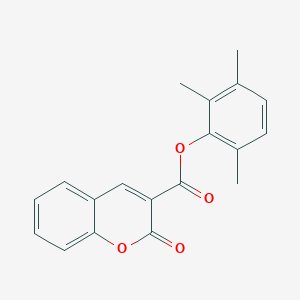

2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical properties

Mécanisme D'action

Target of Action

It is known that 2h-chromene derivatives exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

2h-chromene derivatives are known to exhibit their activities through multiple mechanisms . They might interact with their targets, leading to changes in the biological processes, which could result in the observed therapeutic effects.

Biochemical Pathways

Given the wide range of biological activities associated with 2h-chromene derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to cell proliferation (in the case of anticancer activity), neuronal signaling (for anticonvulsant activity), microbial growth (for antimicrobial activity), and glucose metabolism (for antidiabetic activity).

Result of Action

Based on the known activities of 2h-chromene derivatives , the compound could potentially inhibit cell proliferation (in cancer cells), modulate neuronal signaling (in convulsive disorders), inhibit microbial growth (in infections), inhibit cholinesterase activity (in Alzheimer’s disease), inhibit mycobacterial growth (in tuberculosis), and modulate glucose metabolism (in diabetes).

Méthodes De Préparation

The synthesis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid derivatives with 2,3,6-trimethylphenol. One common method involves the esterification of 2-oxo-2H-chromene-3-carboxylic acid with 2,3,6-trimethylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Analyse Des Réactions Chimiques

2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Applications De Recherche Scientifique

2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Medicinal Chemistry: This compound has been investigated for its potential as a pancreatic lipase inhibitor, which could be useful in the treatment of obesity.

Biological Studies: The compound’s ability to interact with various biological targets makes it a valuable tool in studying enzyme inhibition and receptor binding.

Comparaison Avec Des Composés Similaires

2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate can be compared with other coumarin derivatives such as:

Ethyl 2-oxo-2H-chromene-3-carboxylate: Similar in structure but lacks the 2,3,6-trimethylphenyl group, which may affect its biological activity and solubility.

6-bromo-2-oxo-2H-chromene-3-carboxylate:

2,3,6-trimethylphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate: The presence of a nitro group can enhance its electron-withdrawing properties, affecting its reactivity and interactions with biological targets.

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.

Activité Biologique

2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H18O4, with a molecular weight of approximately 302.34 g/mol. The compound features a chromene structure which is known for various pharmacological activities.

Anticancer Activity

Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, research has shown that certain chromene derivatives can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The mechanism appears to involve the activation of p53 pathways and subsequent caspase activation, leading to programmed cell death .

Table 1: Anticancer Activity of Chromene Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 10.38 | Induction of apoptosis via p53 pathway |

| 2-Oxo-2H-chromene-3-carboxylic acid | U-937 | 15.0 | Caspase activation |

Enzyme Inhibition

The compound has been noted for its ability to inhibit phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes. The reported IC50 value for this inhibition is approximately 3.1 nmol, indicating potent activity against this enzyme .

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibitor | IC50 (nM) |

|---|---|---|

| sPLA2 | 2,3,6-trimethylphenyl chromene carboxylate | 3.1 |

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, primarily through the upregulation of p53 and the activation of caspases.

- Enzyme Inhibition : By inhibiting sPLA2, the compound may reduce inflammatory responses, which are often linked to cancer progression.

Case Studies

A notable case study involved the evaluation of this compound's effects on various cancer cell lines. The results demonstrated a dose-dependent response in terms of cell viability and apoptosis induction. Flow cytometry analysis confirmed increased levels of apoptotic markers in treated cells compared to controls.

Propriétés

IUPAC Name |

(2,3,6-trimethylphenyl) 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-11-8-9-12(2)17(13(11)3)23-19(21)15-10-14-6-4-5-7-16(14)22-18(15)20/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFHFUJTODSQAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OC(=O)C2=CC3=CC=CC=C3OC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.